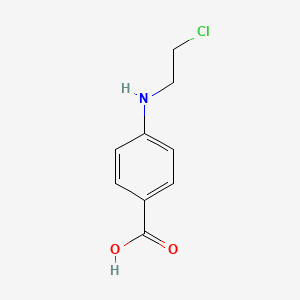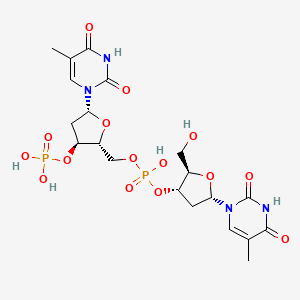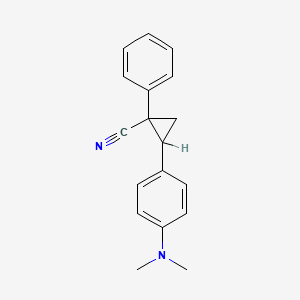
Cyclopropanecarbonitrile, 2-(p-(dimethylamino)phenyl)-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropanecarbonitrile, 2-(p-(dimethylamino)phenyl)-1-phenyl- is an organic compound with a unique structure that includes a cyclopropane ring, a nitrile group, and two aromatic rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarbonitrile, 2-(p-(dimethylamino)phenyl)-1-phenyl- typically involves the reaction of cyclopropanecarbonitrile with appropriate aromatic compounds under controlled conditions. One common method involves the use of phenylmagnesium bromide, which reacts with cyclopropanecarbonitrile to form the desired product . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of a suitable solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopropanecarbonitrile, 2-(p-(dimethylamino)phenyl)-1-phenyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for halogenation are commonly employed.
Major Products Formed
Oxidation: Formation of cyclopropyl-phenyl ketone or corresponding carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Cyclopropanecarbonitrile, 2-(p-(dimethylamino)phenyl)-1-phenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Cyclopropanecarbonitrile, 2-(p-(dimethylamino)phenyl)-1-phenyl- involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclopropanecarbonitrile, 2-[p-(dimethylamino)phenyl]-1-(p-nitrophenyl)-
- Cyclopropanecarbonitrile, 2-[p-(dimethylamino)phenyl]-1-p-tolyl-
Uniqueness
Cyclopropanecarbonitrile, 2-(p-(dimethylamino)phenyl)-1-phenyl- is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
6114-58-5 |
|---|---|
Molekularformel |
C18H18N2 |
Molekulargewicht |
262.3 g/mol |
IUPAC-Name |
2-[4-(dimethylamino)phenyl]-1-phenylcyclopropane-1-carbonitrile |
InChI |
InChI=1S/C18H18N2/c1-20(2)16-10-8-14(9-11-16)17-12-18(17,13-19)15-6-4-3-5-7-15/h3-11,17H,12H2,1-2H3 |
InChI-Schlüssel |
YZTXKMCIZNWIQY-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C2CC2(C#N)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


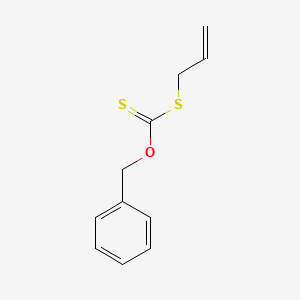

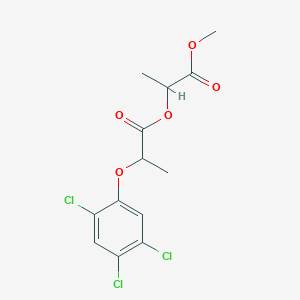
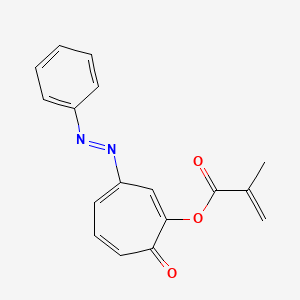
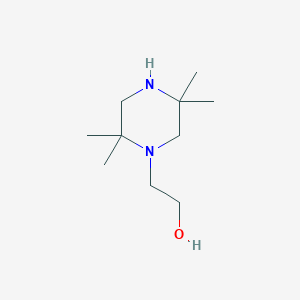
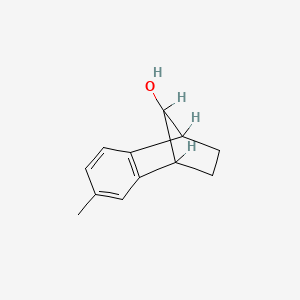
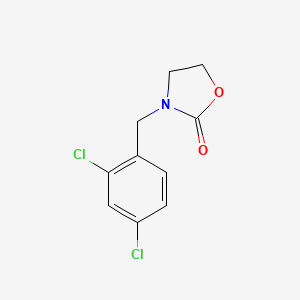
![1-Oxa-4-thiaspiro[4.5]decan-2-one](/img/structure/B14742858.png)
![(Z)-N-[6-[[(Z)-octadec-9-enoyl]amino]hexyl]octadec-9-enamide](/img/structure/B14742867.png)



